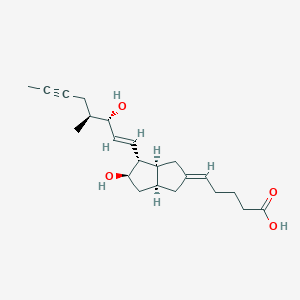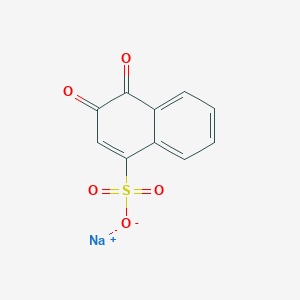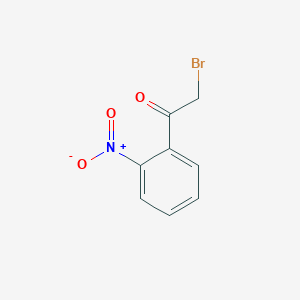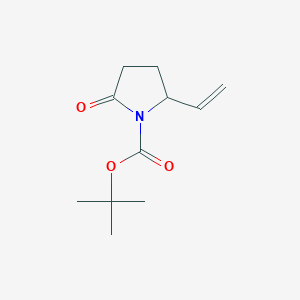
3-(2-氯-6-氟苯基)-5-甲基异噁唑-4-羧酸
描述
Synthesis Analysis
The synthesis of compounds similar to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves multiple steps, including substitution, hydrolysis, oximation, chlorination, and cyclization. For instance, a related compound, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, was synthesized through substitution and hydrolysis steps, achieving a total yield of 63.69% (Jianqing Zhang et al., 2019). Similarly, the direct synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, which shares a close structural similarity, demonstrated a practical route with high yield and low cost, emphasizing the compound's synthetic accessibility (Su Wei-ke, 2008).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray crystallography, provides definitive identification of compounds. For example, the synthesis and structure of related compounds have been precisely determined, offering insights into the spatial arrangement and confirmation of the molecular framework (Isuru R. Kumarasinghe et al., 2009). These studies are crucial for understanding the interaction potential of the compound under investigation.
Chemical Reactions and Properties
The reactivity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its derivatives with various reagents under different conditions underscores their versatility. The synthesis of analogs and derivatives, involving reactions such as isomerization, highlights the compound's capacity for chemical modifications and the development of novel chemical entities (A. V. Serebryannikova et al., 2019).
科学研究应用
互变异构研究: 该化合物用于研究具有五元环的杂芳族化合物的互变异构。互变异构是有机化学和生物化学中的一个关键概念,涉及化合物内部化学键的转移 (Boulton & Katritzky, 1961).
小核糖病毒抑制: 它作为小核糖病毒的有效抑制剂,比其母体化合物具有更大的效力和更好的代谢稳定性。这在抗病毒研究中具有重要意义 (Guiles, Diana, & Pevear, 1995).
癌症治疗潜力: 该化合物可能通过抑制 Aurora A(一种与多种癌症进展有关的蛋白激酶)来治疗癌症 (ロバート ヘンリー,ジェームズ, 2006).
有机锂反应: 它用于涉及有机锂试剂和 2-卤代苯甲酸的化学反应。这些反应是有机化合物合成中的基础 (Gohier, Castanet, & Mortier, 2003).
分子离子研究: 该化合物及其衍生物的热异构化有助于研究解离电离过程中重排的拟分子离子的形成。这在质谱和分子结构分析中至关重要 (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).
抗癌药物合成: 该化合物作为合成具有生物活性的抗癌药物的重要中间体,表明其在药物开发中的作用 (Zhang 等,2019).
抗菌或抗真菌潜力: 它的衍生物,如 5-氨基-3-甲基异噁唑-4-羧酸 N-(2,4,6-三甲基吡啶)酰胺氯酸 (VII) 盐,显示出作为抗菌或抗真菌剂的潜力 (Jezierska 等,2003).
抗炎和细胞毒性: 某些衍生物已显示出显着的抗炎活性和对特定细胞系的细胞毒性,使其成为进一步药理学评估的候选者 (Thakral 等,2022).
荧光研究: 它参与了新型环境敏感荧光团的合成,这在生化分析和成像技术中很重要 (Katritzky, Ozcan, & Todadze, 2010).
免疫调节活性: 该化合物的衍生物显示出免疫调节活性,这取决于苯环中取代基的来源和位置。这在免疫学和药物设计中很重要 (Ryng 等,1999).
用于研究应用的实用合成: 它可以以 60.2% 的高收率合成,使其对于科学研究应用来说既实用又经济 (Su Wei-ke, 2008).
杀虫活性: 含有这种化学结构的新型化合物已被测试其对粘虫的杀虫活性,证明了其在农业应用中的潜力 (Shi 等,2000).
属性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIPZLFZMOQHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192430 | |
| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |
CAS RN |
3919-74-2 | |
| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3919-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003919742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA88X8VS7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



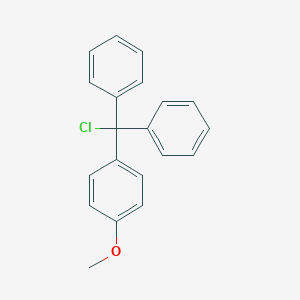


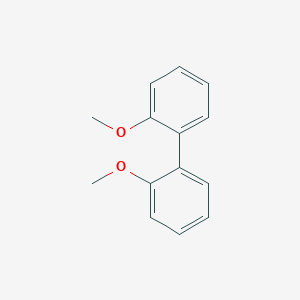
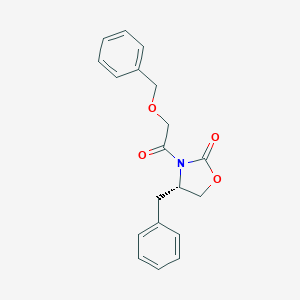
![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)
